molecular formula C5H5F3O2 B15072049 (Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal

(Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal

Cat. No.: B15072049
M. Wt: 154.09 g/mol
InChI Key: JZAFOTVWBJVWNH-IWQZZHSRSA-N
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Description

(Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal is an organic compound characterized by the presence of a trifluoroethoxy group attached to a propenal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal typically involves the reaction of 2,2,2-trifluoroethanol with propenal under specific conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dimethyl sulfoxide to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in maintaining the reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of trifluoroethoxy groups on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine

In medicine, this compound has potential applications in drug development. Its unique chemical properties can be exploited to design new therapeutic agents with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal involves its interaction with specific molecular targets. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can modulate various biochemical pathways and cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(2,2,2-trifluoroethoxy)prop-2-enol: Similar in structure but with an alcohol group instead of an aldehyde.

    (Z)-3-(2,2,2-trifluoroethoxy)prop-2-enoic acid: Contains a carboxylic acid group instead of an aldehyde.

    (Z)-3-(2,2,2-trifluoroethoxy)prop-2-enamine: Features an amine group in place of the aldehyde.

Uniqueness

(Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal is unique due to its combination of a trifluoroethoxy group and an aldehyde group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C5H5F3O2

Molecular Weight

154.09 g/mol

IUPAC Name

(Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal

InChI

InChI=1S/C5H5F3O2/c6-5(7,8)4-10-3-1-2-9/h1-3H,4H2/b3-1-

InChI Key

JZAFOTVWBJVWNH-IWQZZHSRSA-N

Isomeric SMILES

C(C(F)(F)F)O/C=C\C=O

Canonical SMILES

C(C(F)(F)F)OC=CC=O

Origin of Product

United States

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